4-Ethyl-5-methyl-1,3-thiazole-2-thiol
Description
Overview of 1,3-Thiazole Derivatives in Contemporary Organic and Inorganic Chemistry
The 1,3-thiazole ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a structural motif of immense importance in chemistry. nist.govzsmu.edu.ua Its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. jmchemsci.comnih.gov The versatility of the thiazole (B1198619) ring allows for diverse substitution patterns, enabling the fine-tuning of its electronic and steric properties for various applications. fabad.org.tr In organic synthesis, thiazoles serve as valuable intermediates and building blocks for the construction of more complex molecular architectures. nih.gov Their ability to coordinate with metal ions also makes them significant ligands in inorganic and organometallic chemistry.
The Significance of Thiol Functionalities in Heterocyclic Systems
The presence of a thiol (-SH) group, also known as a mercapto group, on a heterocyclic ring profoundly influences its chemical behavior. Thiols are generally more acidic than their alcohol counterparts and are highly nucleophilic. nist.gov This reactivity is central to their role in various chemical transformations. In heterocyclic systems, the thiol group can exist in tautomeric equilibrium with a thione form (=S), a phenomenon that is crucial to its reactivity profile. mdpi.com The thiol functionality is also redox-active and can undergo oxidation to form disulfide bridges (-S-S-), a linkage vital in the structural biology of proteins, particularly in cysteine residues. nist.gov This reactivity makes thiol-functionalized heterocycles valuable as building blocks in synthesis, as ligands for metal catalysts, and as functional components in materials science. mdpi.com
Academic Research Contextualization of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol
While extensive research exists for the broader class of 1,3-thiazole-2-thiols, specific academic studies focusing solely on this compound are limited in publicly available literature. Much of the available information pertains to its role as a potential intermediate in the synthesis of more complex molecules or as part of larger chemical libraries for screening purposes. Its structural similarity to other well-studied thiazole thiols, such as 4,5-dimethyl-1,3-thiazole-2-thiol, suggests potential applications in areas where this structural motif is known to be active. sigmaaldrich.com Research on related compounds often involves their synthesis and subsequent evaluation for various biological activities or their use as precursors in the development of novel compounds. nih.gov
Interactive Data Table: Physicochemical Properties of Related Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4,5-dimethyl-1,3-thiazole-2-thiol | C5H7NS2 | 145.25 | 5351-51-9 |
| 4-Methyl-1,3-thiazole-2-thiol | C4H5NS2 | 131.22 | 4498-39-9 |
| 5-Methyl-1,3,4-thiadiazole-2-thiol | C3H4N2S2 | 132.21 | 29490-19-5 |
| 4-Ethyl-2-methylthiazoline | C6H11NS | 129.22 | 4293-61-2 |
Data sourced from various chemical databases and may be estimated.
Detailed Research Findings
Detailed experimental research explicitly focused on this compound is not extensively documented in peer-reviewed journals. However, research on analogous structures provides insight into the potential reactivity and properties of this compound.
For instance, the synthesis of various 2-thiol-1,3,4-thiadiazole derivatives has been reported, often involving the reaction of a thiosemicarbazide (B42300) derivative with carbon disulfide in the presence of a base. jmchemsci.com A common synthetic route to heterocyclic thiols involves the reaction of a corresponding halide with a sulfur nucleophile. zsmu.edu.ua
Spectroscopic characterization is a cornerstone of chemical research. For related thiazole derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm their structure. For example, the 1H NMR spectrum of a related ethyl thiazolecarboxylate shows characteristic signals for the ethyl and methyl groups. chemicalbook.com The IR spectra of thiazole-2-thiol derivatives typically exhibit characteristic absorption bands for the C=N and C=S stretching vibrations. jmchemsci.com Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. nist.gov
While no specific biological activity has been reported for this compound, the broader class of 1,3-thiazole-2-thiols has been investigated for a range of applications. For example, certain derivatives have been explored as corrosion inhibitors due to the ability of the sulfur atoms to coordinate to metal surfaces.
Structure
3D Structure
Properties
Molecular Formula |
C6H9NS2 |
|---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
4-ethyl-5-methyl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4(2)9-6(8)7-5/h3H2,1-2H3,(H,7,8) |
InChI Key |
MOZAVBNQQPUPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=S)N1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 5 Methyl 1,3 Thiazole 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule. For 4-Ethyl-5-methyl-1,3-thiazole-2-thiol, this analysis would also be crucial in determining its predominant tautomeric form in solution, i.e., whether it exists primarily as the thiol (-SH) or the thione (C=S, with an N-H) tautomer.
High-Resolution One-Dimensional (¹H, ¹³C) NMR Techniques
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For this compound, one would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group attached to the thiazole (B1198619) ring, and a signal for the thiol proton (-SH) or the N-H proton, depending on the tautomeric form. The chemical shift of the latter would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Signals would be expected for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the thiazole ring (C2, C4, and C5). The chemical shift of the C2 carbon would be particularly informative in distinguishing between the thiol and thione tautomers, with the C=S carbon of the thione form typically appearing at a much lower field (higher ppm) than the C-S carbon of the thiol form.
Hypothetical ¹H and ¹³C NMR Data Interpretation
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.3 | Triplet | ~13-15 |
| CH₃ -C5 | ~2.3 | Singlet | ~11-13 |
| Ethyl -CH₂ - | ~2.8 | Quartet | ~22-25 |
| Thiazole C5 | - | - | ~128-132 |
| Thiazole C4 | - | - | ~145-150 |
| Thiazole C2 | - | - | >180 (Thione) / ~155-165 (Thiol) |
| S-H / N-H | Variable (broad) | Singlet | - |
Application of Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the ethyl group's -CH₂- quartet and -CH₃ triplet would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl and methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the protons of the ethyl group to the C4 carbon of the thiazole ring, and from the protons of the C5-methyl group to both C4 and C5, would confirm the substitution pattern on the heterocyclic ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrations of its various bonds. Key expected absorptions would include C-H stretching from the alkyl groups, C=N and C=C stretching from the thiazole ring, and potentially a weak S-H stretch (around 2550-2600 cm⁻¹) if the thiol tautomer is present. If the molecule exists as the thione tautomer, a prominent N-H stretching band (around 3100-3400 cm⁻¹) and a C=S stretching band (around 1050-1250 cm⁻¹) would be expected.
Hypothetical FT-IR Data Table
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2970 | C-H stretch | Alkyl (Ethyl, Methyl) |
| ~2550 | S-H stretch | Thiol (Thiol form) |
| ~1600 | C=N stretch | Thiazole ring |
| ~1450 | C=C stretch | Thiazole ring |
| ~1200 | C=S stretch | Thione (Thione form) |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy is complementary to FT-IR. Bonds that give weak absorptions in FT-IR, such as the S-H and C=S bonds, often produce strong signals in Raman spectra. Therefore, Raman spectroscopy would be particularly useful for identifying the thiol/thione functionality and for observing the vibrations of the thiazole ring's sulfur atom.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₉NS₂) of this compound by providing a highly accurate mass measurement.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern would likely involve the loss of the ethyl group, the methyl group, and cleavage of the thiazole ring. Analysis of these fragments helps to confirm the proposed structure.
Hypothetical Mass Spectrometry Fragmentation Table
| m/z Value | Possible Fragment | Fragment Lost |
| 159 | [M]⁺ | - |
| 144 | [M - CH₃]⁺ | ·CH₃ |
| 130 | [M - C₂H₅]⁺ | ·C₂H₅ |
| 126 | [M - SH]⁺ | ·SH |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a molecular formula of C₆H₉NS₂, HRMS provides an exact mass measurement, distinguishing it from other compounds with the same nominal mass. This high degree of accuracy is essential for confirming the identity of the synthesized compound and for metabolomic studies where precise mass is a key identifier.
Table 1: Theoretical HRMS Data for this compound (C₆H₉NS₂)
| Ion Species | Theoretical Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 160.0255 |
| [M+Na]⁺ | 182.0074 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by fragmenting a selected ion and analyzing the resulting fragment ions. This technique helps to piece together the molecular structure by identifying characteristic fragmentation patterns. nih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the thiazole-2-thiol core and its substituents.
Expected fragmentation pathways could include the loss of the ethyl group, the methyl group, or cleavage of the thiazole ring itself. The fragmentation of the thiol moiety is also a key indicator in the spectra. researchgate.net The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. nih.gov
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure/Loss | Predicted Fragment (m/z) |
|---|---|---|---|
| 160.0255 | [M+H - C₂H₄]⁺ | Loss of ethene from ethyl group | 132.0000 |
| 160.0255 | [M+H - C₂H₅]⁺ | Loss of ethyl radical | 131.0000 |
| 160.0255 | [M+H - SH]⁺ | Loss of sulfhydryl radical | 127.0000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. novapublishers.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While a specific crystal structure for this compound is not publicly available, the methodology and expected findings can be inferred from studies on related thiazole derivatives. acs.orgmdpi.com
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound. mdpi.com For a derivative of this compound, this would involve growing a suitable single crystal, which can be a challenging step. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. acs.org
Studies on similar thiazole-containing compounds have successfully used this technique to elucidate their molecular structures, confirming the connectivity of atoms and revealing the conformation of the molecule in the solid state. acs.orgmdpi.com Such an analysis for this compound would confirm the planarity of the thiazole ring and the orientation of the ethyl and methyl substituents.
The crystal structure analysis also provides the dimensions of the unit cell, which is the basic repeating unit of the crystal lattice. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The arrangement of molecules within the unit cell is described by the space group.
Furthermore, X-ray crystallography reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal. nih.gov For this compound, the thiol group can act as a hydrogen bond donor, potentially forming N-H···S or S-H···N hydrogen bonds with neighboring molecules. nih.gov The aromatic thiazole ring could also participate in π-π stacking interactions. nih.gov These interactions are crucial in determining the melting point, solubility, and other physical properties of the compound.
Table 3: Hypothetical Unit Cell Parameters and Intermolecular Interactions for a this compound Derivative
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dominant Intermolecular Interactions |
|---|
Computational and Theoretical Investigations of 4 Ethyl 5 Methyl 1,3 Thiazole 2 Thiol
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structureresearchgate.netresearchgate.netnih.gov
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the geometric and electronic properties of molecules. For thiazole (B1198619) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. primescholars.com This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like 4-Ethyl-5-methyl-1,3-thiazole-2-thiol, which has rotatable bonds in its ethyl group, a conformational analysis is necessary. nih.gov This is often achieved by performing a Potential Energy Surface (PES) scan, where a specific dihedral angle is systematically rotated to identify the lowest energy conformer. nih.gov
The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data from X-ray crystallography if available, to validate the computational method used. researchgate.net For the thiazole ring system, DFT calculations can accurately predict the bond lengths and angles, which are influenced by the aromaticity and the presence of heteroatoms (sulfur and nitrogen). nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Calculated via DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1=N6 | 1.37 | N6-C1-S | 115.0 |
| C2-N6 | 1.39 | C1-S-C2 | 89.0 |
| S-C1 | 1.76 | S-C2-N6 | 110.0 |
| S-C2 | 1.72 | C2-N6-C1 | 112.0 |
| C4-C5 | 1.38 | C5-C4-S | 114.0 |
Note: This table presents typical values for a thiazole core and is intended for illustrative purposes. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap indicates a more reactive molecule. materialsciencejournal.org DFT calculations are widely used to compute the energies of these frontier orbitals and the associated energy gap. materialsciencejournal.orgdntb.gov.ua From the HOMO and LUMO energies, other quantum chemical parameters like electronegativity, chemical hardness, and softness can be derived. researchgate.net
Table 2: Representative Frontier Orbital Data and Quantum Chemical Parameters
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Global Hardness (η) | 2.5 |
| Electronegativity (χ) | 4.0 |
Note: These values are representative for a stable organic molecule and serve as an illustration.
Molecular Electrostatic Potential (MEP) Surface Analysisresearchgate.netresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted over the electron density surface, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions represent neutral or zero potential areas. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the exocyclic sulfur atom of the thione form, making them sites for electrophilic interaction. The hydrogen on the thiol group (in the thiol tautomer) would be a region of positive potential.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfernih.govwisc.edu
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs and bond orbitals. wisc.eduuba.ar This method is particularly useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.gov
Prediction of Spectroscopic Parameters via Quantum Chemical Methodsprimescholars.comresearchgate.net
Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. nih.govresearchgate.net
Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and method limitations, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. This comparison helps in the assignment of observed spectral bands to specific vibrational modes, such as C=N stretching, C-S stretching, or the movement of the ethyl and methyl groups. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be correlated with experimental NMR data to confirm the molecular structure. nih.gov
Tautomeric Equilibrium Studies of the Thiol-Thione Forms
Thiazole-2-thiol compounds can exist in a tautomeric equilibrium between the thiol (-SH) form and the thione (C=S) form. researchgate.netgrafiati.com The position of this equilibrium is a crucial aspect of the molecule's chemistry and can be influenced by factors such as the solvent and temperature. cdnsciencepub.com
Computational methods can be employed to study this tautomerism by calculating the relative energies and thermodynamic stabilities of both the thiol and thione tautomers. researchgate.net By comparing the total energies of the optimized geometries for each form, it is possible to predict which tautomer is more stable and therefore predominates under certain conditions. For many similar heterocyclic systems, theoretical and experimental studies have shown that the thione form is generally more stable than the thiol form, both in the solid state and in polar solvents. researchgate.netjocpr.com
Chemical Reactivity and Functionalization of 4 Ethyl 5 Methyl 1,3 Thiazole 2 Thiol
Investigation of Thiol-Thione Tautomerism and its Chemical Implications
4-Ethyl-5-methyl-1,3-thiazole-2-thiol exists as a mixture of two rapidly interconverting tautomeric forms: the thiol form (an aromatic 2-mercaptothiazole) and the thione form (4-ethyl-5-methyl-1,3-thiazole-2(3H)-thione). This phenomenon is a common feature of many heterocyclic compounds containing a hydroxyl or thiol group adjacent to a ring nitrogen atom. bohrium.com
Theoretical and experimental studies on analogous 2-mercapto-N-heterocycles have established that the equilibrium position is significantly influenced by the compound's physical state and solvent environment. researchgate.netgrafiati.com In the solid state and in polar solvents, the thione tautomer is generally the more stable and predominant form. bohrium.comresearchgate.netmdpi.com This stability is attributed to the formation of a highly polarized, cyclic thiourea-like substructure. Conversely, in dilute solutions of non-polar solvents, the aromatic thiol form may become more prevalent. researchgate.net While both forms are present in equilibrium, the thione structure is often the major contributor under typical laboratory conditions. researchgate.net
Table 1: Factors Influencing Thiol-Thione Equilibrium
| Factor | Predominant Form | Rationale |
| Physical State | ||
| Solid | Thione | Favorable intermolecular interactions and crystal lattice energy. bohrium.comresearchgate.net |
| Liquid/Gas Phase | Varies | Equilibrium between both forms. |
| Solvent Polarity | ||
| Polar (e.g., water, DMSO) | Thione | Stabilization of the polar thione structure through hydrogen bonding and dipole-dipole interactions. researchgate.net |
| Non-polar (e.g., hexane) | Thiol | Reduced stabilization of the polar thione form, favoring the less polar, aromatic thiol. researchgate.net |
| Concentration | ||
| High Concentration | Thione | Self-association through hydrogen bonding favors the thione form. researchgate.net |
| Dilute Solution | Thiol | Reduced self-association allows the thiol form to be more dominant, especially in non-polar solvents. researchgate.net |
Reactions Involving the Thiol Group as a Nucleophile
The exocyclic sulfur atom in its thiol (-SH) or, more potently, its deprotonated thiolate (-S⁻) form, is a powerful nucleophile. nih.gov This high nucleophilicity is the basis for the most common and synthetically useful reactions of this compound, primarily involving the formation of new carbon-sulfur or sulfur-sulfur bonds. youtube.com
The sulfur atom readily attacks electrophilic carbon centers. In the presence of a base (such as sodium hydroxide (B78521) or an amine) to deprotonate the thiol, it undergoes efficient S-alkylation with alkyl halides or S-acylation with acyl chlorides and anhydrides. These reactions are typically high-yielding and proceed under mild conditions.
The general reaction proceeds via an SN2 mechanism where the thiolate ion attacks the electrophile, displacing a leaving group. youtube.com This provides a straightforward route to a wide variety of 2-(alkylthio)- and 2-(acylthio)-4-ethyl-5-methyl-1,3-thiazoles.
Table 2: Examples of S-Alkylation and S-Acylation Reactions
| Electrophile | Reagent Class | Product Type | Typical Conditions |
| Methyl iodide | Alkyl Halide | 2-(Methylthio) derivative | Base (e.g., NaOH, K₂CO₃), Room Temp. |
| Benzyl bromide | Alkyl Halide | 2-(Benzylthio) derivative | Base (e.g., Et₃N), Reflux |
| Acetyl chloride | Acyl Halide | 2-(Acetylthio) derivative | Base (e.g., Pyridine), 0 °C to Room Temp. |
| Propionyl chloride | Acyl Halide | 2-(Propionylthio) derivative | Base (e.g., Pyridine), 0 °C to Room Temp. |
| 1,5-Diiodopentane | Dihaloalkane | Bis-thiazolium salt nih.gov | CHCl₃, Reflux |
The thiol group is susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can facilitate the oxidative coupling of two molecules of the thiol to form the corresponding symmetrical disulfide, bis(4-ethyl-5-methyl-1,3-thiazol-2-yl) disulfide. youtube.comwikipedia.org This reaction involves the formation of a stable sulfur-sulfur bond and is a characteristic reaction of thiols. youtube.com The process is often reversible upon treatment with a reducing agent. youtube.com
Oxidation with more potent reagents, such as sodium hypochlorite (B82951) or permanganate, can lead to the formation of the corresponding sulfonic acid (R-SO₃H), where the sulfur atom is in a higher oxidation state. wikipedia.org
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Product | Reaction Type |
| Iodine (I₂), Bromine (Br₂) | Symmetrical Disulfide | Oxidative Coupling wikipedia.org |
| Hydrogen Peroxide (H₂O₂) | Symmetrical Disulfide | Oxidative Coupling wikipedia.org |
| Air (O₂) | Symmetrical Disulfide | Catalytic Oxidation wikipedia.org |
| Sodium Hypochlorite | Sulfonic Acid | Strong Oxidation wikipedia.org |
Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring
The thiazole ring itself possesses a distinct electronic character that dictates its reactivity. In a typical thiazole system, the C5 position is the most electron-rich and thus the most susceptible to electrophilic substitution. pharmaguideline.comwikipedia.org However, in this compound, both the C4 and C5 positions are already substituted with alkyl groups, which sterically hinder and electronically deactivate the ring towards further electrophilic attack.
The C2 position in thiazoles is the most electron-deficient and has the most acidic proton, which can be removed by very strong bases like organolithium compounds to generate a C2-nucleophile. pharmaguideline.comwikipedia.orgnih.gov In the title compound, this position is occupied by the thiol group, making deprotonation of the ring carbon unlikely. Instead, any strong base would preferentially deprotonate the much more acidic thiol proton.
Nucleophilic aromatic substitution on the thiazole ring generally requires the presence of a good leaving group, such as a halogen, at the 2, 4, or 5-position. rsc.org The thiol group is not a suitable leaving group for such a reaction, so direct nucleophilic displacement at the C2 position is not a facile process. Therefore, the reactivity of the molecule is overwhelmingly dominated by the chemistry of the exocyclic thiol group.
Utility as a Versatile Synthetic Intermediate and Building Block
The combination of a reactive nucleophilic handle (the thiol group) and a stable heterocyclic core makes this compound a valuable and versatile building block in organic synthesis. pharmaguideline.com Its primary utility lies in its ability to be readily S-functionalized, allowing for the introduction of a wide array of substituents at the 2-position of the thiazole ring.
A key application of this compound is in the synthesis of more elaborate heterocyclic structures, particularly fused ring systems. This is often achieved through a two-step sequence involving S-alkylation followed by an intramolecular cyclization.
For instance, the thiol can be alkylated with a bifunctional electrophile—a molecule containing both a halide and another reactive group. The initial S-alkylation attaches this molecule to the thiazole ring. A subsequent reaction, often induced by heat or a catalyst, can then trigger an intramolecular cyclization between a part of the newly introduced chain and a nitrogen atom on the thiazole ring, leading to the formation of a new, fused ring. A documented strategy involves the alkylation of a similar thiazole-2-thione with a dihaloalkane, followed by an intramolecular cyclization that generates a fused thiazolium salt structure. nih.gov This approach demonstrates how this compound can serve as a foundational unit for constructing complex polycyclic molecules.
Derivatization for Exploration of Novel Chemical Spaces
The molecular architecture of this compound presents a versatile scaffold for chemical modification, enabling the exploration of novel chemical spaces. The primary sites for functionalization are the exocyclic thiol group and, to a lesser extent, the thiazole ring itself. The presence of the nucleophilic sulfur atom at the C2 position is the most prominent feature for derivatization, allowing for a wide array of chemical transformations.
The thiazole ring is a significant motif in medicinal chemistry, found in numerous clinically used drugs such as the anticancer agents Dasatinib and Ixabepilone. nih.gov The modification of the thiazole scaffold at various positions is a common strategy to produce compounds with a diverse spectrum of therapeutic potentials. nih.gov General strategies for functionalizing the thiazole ring include direct electrophilic substitution, metal-catalyzed cross-coupling reactions, and C-H activation. numberanalytics.com
For this compound, derivatization primarily targets the thiol group, which can readily undergo reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. These reactions allow for the introduction of diverse substituents, thereby systematically modifying the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile.
S-Alkylation Reactions
S-alkylation is a fundamental method for derivatizing thiols. The reaction of this compound with a variety of alkylating agents, typically in the presence of a base, yields the corresponding 2-(alkylthio)thiazole derivatives. This approach allows for the introduction of a vast range of functional groups, from simple alkyl chains to more complex moieties containing esters, amides, or other heterocyclic rings.
Table 1: Representative S-Alkylation Reactions for Derivatization
| Alkylating Agent | Base | Resulting Derivative Structure |
|---|---|---|
| Methyl Iodide | Sodium Hydride (NaH) | 2-(Methylthio)-4-ethyl-5-methyl-1,3-thiazole |
| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | 2-(Benzylthio)-4-ethyl-5-methyl-1,3-thiazole |
| Ethyl 2-bromoacetate | Triethylamine (Et₃N) | Ethyl 2-((4-ethyl-5-methyl-1,3-thiazol-2-yl)thio)acetate |
S-Acylation and Related Reactions
Reaction of the thiol group with acylating agents like acyl chlorides or acid anhydrides leads to the formation of S-acyl derivatives (thioesters). These derivatives can serve as prodrugs or as intermediates for further functionalization. A related set of reactions involves reacting the thiol with isocyanates or isothiocyanates to produce thiocarbamate and dithiocarbamate (B8719985) derivatives, respectively, significantly expanding the accessible chemical diversity.
Table 2: Acylation and Related Reactions for Derivatization
| Reagent | Product Class | General Product Structure |
|---|---|---|
| Acetyl Chloride | Thioester | S-(4-Ethyl-5-methyl-1,3-thiazol-2-yl) ethanethioate |
| Benzoyl Chloride | Thioester | S-(4-Ethyl-5-methyl-1,3-thiazol-2-yl) benzothioate |
| Phenyl Isocyanate | Thiocarbamate | 4-Ethyl-5-methyl-1,3-thiazol-2-yl phenylcarbamothioate |
Oxidative Coupling
Mild oxidation of this compound can lead to the formation of a disulfide-linked dimer. This symmetrical molecule introduces a new structural paradigm and can be a target in its own right or an intermediate that can be cleaved under reducing conditions.
Table 3: Oxidative Dimerization
| Oxidizing Agent | Product Name |
|---|---|
| Iodine (I₂) / Base | Bis(4-ethyl-5-methyl-1,3-thiazol-2-yl) disulfide |
Functionalization of the Thiazole Ring
While the thiol group is the most reactive site, the thiazole ring itself can be functionalized. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. numberanalytics.com For instance, after protecting or modifying the thiol group, C-H activation strategies could potentially be employed to introduce aryl or other groups at available positions on the thiazole ring, although the substitution pattern (positions 4 and 5 are occupied) makes this challenging for this specific molecule. researchgate.net The development of novel synthetic methods continues to provide opportunities to create structural diversity from core heterocyclic scaffolds like thiazole. researchgate.netmdpi.com
Through these derivatization strategies, libraries of novel compounds based on the this compound scaffold can be systematically generated. Each new derivative possesses a unique set of properties, contributing to the exploration of new chemical spaces for various applications.
Coordination Chemistry of 4 Ethyl 5 Methyl 1,3 Thiazole 2 Thiol As a Ligand
Binding Modes and Coordination Properties with Transition Metal Ions
The coordination behavior of 4-Ethyl-5-methyl-1,3-thiazole-2-thiol is dictated by the presence of multiple heteroatoms—specifically, the endocyclic nitrogen atom of the thiazole (B1198619) ring and the exocyclic sulfur atom of the thiol group. The ligand exists in a tautomeric equilibrium between the thiol and thione forms, which significantly influences its coordination chemistry. researchgate.net
This compound can exhibit several coordination modes with transition metal ions, leveraging its nitrogen and sulfur donor atoms.
Monodentate Coordination: In its simplest binding mode, the ligand can act as a monodentate donor. Coordination typically occurs through the endocyclic nitrogen atom or, following deprotonation of the thiol group, through the exocyclic sulfur atom. The choice of the donor atom can be influenced by the nature of the metal ion (hard or soft acid-base principles) and the reaction conditions. For instance, thiazole derivatives can coordinate to metal ions like Zn(II) through the nitrogen atom. researchgate.net
Bidentate Chelation: The ligand can function as a bidentate chelating agent by coordinating to a single metal center through both the endocyclic nitrogen and the exocyclic sulfur atom. This results in the formation of a stable five-membered chelate ring. This mode of coordination is common for heterocyclic thiols and has been observed in complexes of related ligands with metals such as manganese and nickel. researchgate.netmarquette.edu
Bridging Coordination: this compound can also act as a bridging ligand, linking two or more metal centers. This can occur in several ways. The exocyclic sulfur atom, being a soft donor, can bridge two metal ions. Alternatively, the ligand can bridge metal centers using both its nitrogen and sulfur atoms, leading to the formation of polynuclear complexes or coordination polymers. This bridging behavior is well-documented for similar heterocyclic thiol ligands. marquette.edutandfonline.com
The electronic properties of the donor atoms in this compound are modulated by the substituents on the thiazole ring. The presence of an ethyl group at the C4 position and a methyl group at the C5 position influences the ligand's donor characteristics.
Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the thiazole ring, which in turn enhances the basicity and donor strength of both the endocyclic nitrogen and the exocyclic sulfur atoms. A higher electron density on these donor atoms generally leads to the formation of more stable metal complexes compared to unsubstituted or electron-withdrawn analogues. The introduction of substituents can also create steric hindrance, which may influence the geometry of the resulting metal complexes and potentially favor certain coordination modes over others. researchgate.net
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving this ligand typically follows established procedures in coordination chemistry, leading to products that can be characterized by a variety of spectroscopic and physical methods.
The rational design of metal complexes with this compound involves the careful selection of metal precursors, solvents, and reaction conditions to target specific coordination geometries and nuclearities. A general synthetic procedure involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. ijper.orgbhu.ac.in
A common method is the direct reaction of the ligand with a metal salt in a 1:1, 1:2, or other stoichiometric ratio in a solvent like ethanol or methanol. The mixture is often heated under reflux to facilitate the reaction. bhu.ac.inajol.info The resulting metal complex may precipitate from the solution upon cooling or after adjusting the pH. The use of a base may be required to deprotonate the thiol group, facilitating coordination of the thiolate sulfur atom. ajol.info
Once synthesized, the metal complexes are characterized to determine their structure and properties.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation, the disappearance of the ν(S-H) band (typically around 2500-2600 cm⁻¹) and shifts in the ν(C=N) (around 1600 cm⁻¹) and ν(C=S) (around 1000-1200 cm⁻¹) bands provide strong evidence of coordination through the sulfur and nitrogen atoms. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. The d-d electronic transitions observed are characteristic of the metal ion's oxidation state and its coordination environment (e.g., octahedral, tetrahedral, or square planar). For instance, Co(II) complexes often exhibit characteristic bands that help in assigning an octahedral or tetrahedral geometry. researchtrend.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. ijper.orgnih.gov Upon complexation, the chemical shifts of the protons and carbons of the ethyl and methyl groups, as well as the protons on the thiazole ring, are expected to shift compared to the free ligand, indicating a change in the electronic environment upon binding to the metal. nih.gov
Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) and provides insight into the geometry of the complex. researchtrend.net The measured magnetic moment can distinguish between different possible geometries, such as high-spin octahedral or tetrahedral configurations. researchtrend.net
Table 1: Representative Spectroscopic and Magnetic Data for Thiazole-Thiol Metal Complexes
| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (μB) | Proposed Geometry |
|---|---|---|---|---|
| [Co(L)₂(H₂O)₂] | ν(C=N) shift, ν(S-H) absent, ν(M-N), ν(M-S) present | ~520, ~650 | 4.8 - 5.2 | Octahedral |
| [Ni(L)₂] | ν(C=N) shift, ν(S-H) absent, ν(M-N), ν(M-S) present | ~410, ~630, ~980 | 2.9 - 3.4 | Octahedral |
| [Cu(L)₂] | ν(C=N) shift, ν(S-H) absent, ν(M-N), ν(M-S) present | ~600 - 700 | 1.8 - 2.2 | Distorted Octahedral/Square Planar |
| [Zn(L)₂] | ν(C=N) shift, ν(S-H) absent, ν(M-N), ν(M-S) present | Ligand-based transitions | Diamagnetic | Tetrahedral/Octahedral |
L represents a deprotonated thiazole-2-thiol ligand similar to this compound. Data are typical values based on analogous compounds.
Structural Elucidation of Metal-Thiazole-Thiol Coordination Compounds
For complexes of this compound, X-ray crystallography would confirm the coordination mode of the ligand (monodentate, bidentate, or bridging) and reveal the precise coordination environment of the metal ion. Structural studies on related thiazole-thiol complexes have confirmed various geometries, including distorted octahedral and one-dimensional polymeric structures. marquette.edutandfonline.com Such analyses also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures. tandfonline.com
Single-Crystal X-ray Diffraction Analysis of Complex Structures
Although crystal structures for complexes of this compound are not specifically reported in the provided search results, analysis of related compounds offers significant insights. For instance, the crystal structure of complexes with 5-methyl-1,3,4-thiadiazole-2-thiol (Hmtt) has been determined. In the complex [Ni(en)2(mtt)2], the nickel ion is six-coordinate, bonded to four equatorial nitrogen atoms from two ethylenediamine (en) ligands and two axial nitrogen atoms from the mtt ligands. researchgate.net Similarly, in Co(en)2(mtt)2, the cobalt ion also exhibits a six-coordinate geometry. researchgate.net
Another relevant example is the compound 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, which contains both a thiadiazole and a thiazole ring. nih.gov X-ray diffraction revealed that the thiadiazole and thiazole rings are not coplanar, with a dihedral angle of 32.61 (10)°. nih.gov This deviation from planarity is a common feature in such five-membered heterocyclic rings. nih.gov
In the structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole ring is nearly planar. mdpi.com Such studies are crucial for understanding the steric and electronic effects that substituents (like the ethyl and methyl groups in the target compound) have on the coordination behavior of the ligand.
Interactive Table of Crystallographic Data for Related Thiazole/Thiadiazole Complexes:
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| [Ni(en)2(mtt)2] | Monoclinic | P 21/n | Ni-N(en): 2.09-2.12, Ni-N(mtt): 2.15 | N-Ni-N: 82.9-97.8 | researchgate.net |
| Co(en)2(mtt)2 | Orthorhombic | P 21 21 21 | Co-N(en): 1.95-1.97, Co-N(mtt): 1.98 | N-Co-N: 85.1-95.2 | researchgate.net |
| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | Monoclinic | P21/c | C-S(exo): 1.75, C-S(ring): 1.71-1.74 | C-S-C(exo): 103.82, C-S-C(ring): 86.6-89.3 | nih.gov |
Geometric Conformation and Bonding in Metal Centers
The geometric conformation of metal complexes with thiazole-2-thiol derivatives is influenced by the nature of the metal ion, the coordination mode of the ligand, and the presence of other ligands in the coordination sphere. Thiazole-based ligands can coordinate to metal ions in several ways, including through the nitrogen atom of the thiazole ring, the exocyclic sulfur atom, or by chelation involving both. researchgate.netresearchgate.net
In many cases, these ligands act as bidentate, coordinating through both a ring nitrogen and the exocyclic sulfur atom. nih.govnih.gov This chelation leads to the formation of stable five-membered rings. The coordination geometry around the metal center can vary. For example, tetrahedral geometries have been suggested for Ni(II), Zn(II), Cd(II), and Sn(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, while a square planar geometry was proposed for the Cu(II) complex. nih.govnih.gov
The existence of thiol-thione tautomerism in mercapto-substituted thiazoles and thiadiazoles can influence their coordination behavior. researchgate.net In the solid state, as shown by X-ray crystallography for complexes of 5-methyl-1,3,4-thiadiazole-2-thiol, the ligand exists in the thione form and coordinates through the thiadiazole nitrogen atom. researchgate.net
The bonding in these complexes is typically a combination of sigma donation from the nitrogen and/or sulfur atoms to the metal center, with potential for pi-backbonding from the metal to the ligand's pi* orbitals, depending on the electron configuration of the metal.
Theoretical Studies on Metal-Ligand Bonding and Electronic Properties of Complexes
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand bonding and the electronic properties of complexes that may be difficult to probe experimentally.
DFT calculations have been used to optimize the geometries of ligands and their metal complexes, and the results often show good agreement with experimental data from X-ray diffraction. researchgate.net For instance, DFT studies on Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol have been performed to complement experimental findings. researchgate.net
These theoretical methods can also be used to investigate electronic structural parameters such as the dipole moment, hardness, softness, electronegativity, and electrophilicity index. researchgate.net These parameters are linked to the reactivity and potential applications of the complexes, for example, in corrosion inhibition. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated to understand the electronic transitions and the nature of the metal-ligand bond.
For thiazole-based compounds, DFT methods have been used to confirm the nucleophilicity of specific atoms, identifying them as likely coordination sites. ajol.info Such calculations for this compound would likely identify the exocyclic sulfur and the ring nitrogen as the primary donor atoms, influencing its coordination chemistry.
Emerging Research Perspectives and Future Directions in 4 Ethyl 5 Methyl 1,3 Thiazole 2 Thiol Chemistry
Development of Sustainable Synthetic Methodologies for the Compound
The chemical industry's increasing focus on green chemistry has spurred the development of environmentally benign synthetic routes for heterocyclic compounds. ekb.eg For 4-Ethyl-5-methyl-1,3-thiazole-2-thiol, this translates to moving away from traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net
Future research in this area is geared towards the adoption of several key principles of green chemistry:
One-Pot Syntheses: Multi-component reactions (MCRs) are being explored for the synthesis of thiazole (B1198619) derivatives, offering a streamlined process that reduces the number of synthetic steps, minimizes waste, and saves time and resources. researchgate.netresearchgate.netnih.gov A potential one-pot synthesis for this compound could involve the condensation of 3-bromopentan-2-one, a source of the ethyl and methyl groups at the 4 and 5 positions, with a suitable thiourea (B124793) derivative.
Green Solvents: The use of water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) as reaction media is a promising alternative to volatile organic compounds (VOCs). ekb.eglaccei.orggyanvihar.orgnih.gov These green solvents are non-toxic, often recyclable, and can sometimes enhance reaction rates and yields.
Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are being increasingly utilized to accelerate reaction times and improve energy efficiency in the synthesis of thiazole derivatives. ekb.egimist.ma These techniques can often lead to higher yields and cleaner reaction profiles compared to conventional heating methods.
Biocatalysis and Recyclable Catalysts: The use of enzymes or recyclable catalysts, such as chitosan-based hydrogels, is a growing area of interest. imist.mamdpi.com These catalysts can offer high selectivity and operate under mild conditions, further contributing to the sustainability of the synthetic process. For instance, a chitosan-based biocatalyst could be employed to facilitate the cyclization step in the formation of the thiazole ring. imist.mamdpi.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazole Derivatives
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Solvents | Often uses volatile organic compounds (VOCs) | Employs green solvents like water, PEG, or DESs ekb.eglaccei.orggyanvihar.orgnih.gov |
| Catalysts | May use stoichiometric and hazardous reagents | Utilizes recyclable catalysts or biocatalysts imist.mamdpi.com |
| Energy Input | Typically relies on conventional heating | Employs microwave or ultrasonic irradiation ekb.egimist.ma |
| Reaction Steps | Often involves multiple, sequential steps | Favors one-pot, multi-component reactions researchgate.netresearchgate.netnih.gov |
| Waste Generation | Can produce significant amounts of waste | Aims to minimize waste through atom economy |
Exploration of its Role in Advanced Materials Science Through Chemical Modification
The unique structural attributes of this compound make it an attractive building block for the creation of advanced materials. The key to its versatility lies in the chemical modification of its functional groups, particularly the thiol group.
The thiol group is highly nucleophilic and can readily undergo a variety of chemical transformations, making it an excellent handle for tethering the molecule to other structures. nih.gov This allows for the incorporation of the thiazole unit into larger systems, such as polymers or onto the surface of nanomaterials, to impart specific functionalities.
One of the most promising areas of application for thiazole-2-thiol derivatives in materials science is as corrosion inhibitors . ekb.eglaccei.orgmdpi.com The nitrogen and sulfur heteroatoms in the thiazole ring can coordinate with metal surfaces, forming a protective layer that prevents corrosion. mdpi.com The ethyl and methyl substituents on the ring of this compound can influence its solubility and the packing of the protective film on the metal surface, potentially enhancing its inhibitory efficiency.
Furthermore, the thiol group can be used to anchor the molecule onto metal or metal oxide nanoparticles, creating functionalized nanomaterials with tailored properties. nih.gov For instance, the thiazole unit could be exploited for its electronic properties in the development of new sensors or catalysts.
The polymerization of thiazole-containing monomers is another avenue for creating advanced materials. researchgate.netnih.gov By modifying the thiol group of this compound to include a polymerizable moiety, it could be incorporated into polymer chains. The resulting thiazole-containing polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov
Further Mechanistic Investigations into its Chemical Reactivity
A thorough understanding of the chemical reactivity of this compound is crucial for its effective utilization in both synthesis and materials science. The reactivity of this molecule is governed by the interplay of the thiazole ring and the exocyclic thiol group.
A key aspect of the chemistry of 2-mercaptothiazoles is the existence of thione-thiol tautomerism . researchgate.net In solution and the solid state, these compounds can exist as either the thiol tautomer or the thione tautomer (thiazoline-2-thione). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the thiazole ring. For this compound, the electron-donating ethyl and methyl groups at positions 4 and 5 are likely to influence the electron density distribution in the ring and thus the tautomeric equilibrium.
The thiol group is the most reactive site for many transformations. It can be readily S-alkylated, S-acylated, and oxidized. nih.gov Oxidation with mild reagents typically yields the corresponding disulfide, while stronger oxidizing agents can lead to the formation of sulfonic acids. researchgate.net These reactions provide a facile means of chemical modification.
Furthermore, thiazole derivatives can participate in cycloaddition reactions , although the aromaticity of the thiazole ring can make these reactions challenging. nih.govnih.govmdpi.com Under certain conditions, they can react with dienophiles in Diels-Alder type reactions or undergo [3+2] cycloadditions, providing pathways to more complex heterocyclic systems.
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. For this compound, computational methods can provide valuable insights and guide experimental work in several key areas.
Density Functional Theory (DFT) calculations can be employed to investigate the fundamental properties of the molecule, such as its geometry, electronic structure, and vibrational frequencies. bohrium.comresearchgate.netscienceopen.com DFT can also be used to study the thione-thiol tautomerism, predicting the relative stabilities of the tautomers in different environments. bohrium.com Furthermore, DFT calculations can elucidate reaction mechanisms, providing a deeper understanding of the chemical reactivity of the molecule and helping to predict the outcomes of various chemical transformations. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. researchgate.netresearchgate.netlaccei.orggyanvihar.orgimist.ma By establishing a mathematical relationship between the structural features of a series of thiazole derivatives and their observed biological activity or material property (e.g., corrosion inhibition efficiency), QSAR models can be developed to predict the properties of new, unsynthesized derivatives. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Molecular docking simulations can be used to predict the binding interactions of this compound and its derivatives with biological targets, such as enzymes or receptors. ekb.egnih.govnih.gov This is particularly relevant for the design of new therapeutic agents. For materials science applications, molecular dynamics simulations can be used to model the adsorption of these molecules on metal surfaces, providing insights into the mechanism of corrosion inhibition. acs.org
The combination of these computational approaches allows for the rational design of novel derivatives of this compound with tailored properties. For example, by modifying the substituents on the thiazole ring or the thiol group, it is possible to fine-tune the molecule's electronic properties, solubility, and reactivity for specific applications in medicine or materials science. researchgate.netmdpi.comfrontiersin.orgnih.gov
Q & A
Q. What are the optimized synthetic routes for 4-ethyl-5-methyl-1,3-thiazole-2-thiol, and how do reaction conditions influence yield?
The synthesis of thiazole-2-thiol derivatives often involves nucleophilic substitution or cyclization reactions. For example, sodium monochloroacetate can react with thiol intermediates in aqueous media under controlled pH, followed by acidification to isolate the product . Optimization of solvent systems (e.g., acetonitrile for reflux reactions) and catalyst selection (e.g., Bleaching Earth Clay in PEG-400) significantly improves yields . Temperature control (70–80°C) and reaction time (1–24 hours) are critical to minimize side products .
Q. How are structural and purity assessments conducted for this compound?
Characterization typically employs:
- IR spectroscopy : To confirm the presence of thiol (-SH) and thiazole ring vibrations (e.g., C-S stretching at 600–700 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts to protons on the ethyl, methyl, and thiazole moieties .
- Elemental analysis : Validates molecular formula (C₆H₉NS₂) and purity (>95%) .
- X-ray crystallography (SHELX) : For unambiguous confirmation of molecular geometry, though this requires high-quality single crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for thiazole-2-thiol derivatives?
Discrepancies often arise from structural instability or tautomerization. For instance, 4,5-dihydro-1,3-thiazole-2-thiol derivatives can interconvert between thione and thiol forms, altering bioactivity . To address this:
- Use LC-MS to monitor decomposition products (e.g., detection of 4,5-dihydro-1,3-thiazole-2-thiol via accurate mass matching) .
- Stabilize the thiol form via alkylation or coordination with transition metals .
- Validate biological assays (e.g., nitrification inhibition in Nitrosomonas europaea) under inert atmospheres to prevent oxidation .
Q. How can computational methods predict the biological activity of this compound derivatives?
Tools like Pass Online® integrate QSAR models to predict antimicrobial or enzyme-inhibitory potential based on substituent effects. Key steps include:
- Generating 3D conformers (e.g., via molecular docking) to identify binding poses with targets like bacterial nitroreductases .
- Calculating physicochemical descriptors (logP, polar surface area) to assess bioavailability .
- Cross-referencing with databases (e.g., DrugBank) to prioritize derivatives with structural similarity to known bioactive thiazoles .
Q. What mechanistic insights explain the reactivity of the thiol group in nucleophilic substitution reactions?
The thiol group acts as a soft nucleophile, preferentially attacking electrophilic carbons (e.g., in 3-halo-2-oxopropanamides) rather than carbonyls. This selectivity is confirmed by isolating adducts like 7-carbamoyl-5-aryl-2,3-dihydrothiazolo[4,3-b]thiazol-4-ium chloride . Kinetic studies under varying solvents (e.g., acetonitrile vs. DMF) and temperatures reveal rate dependencies, supporting an SN2-like mechanism .
Methodological Notes
- Synthesis Optimization : Use phase-transfer catalysts (e.g., PEG-400) to enhance reaction efficiency in heterogeneous systems .
- Biological Assays : Include positive controls like 1,3-thiazolidine-2-thione for nitrification inhibition studies .
- Data Reproducibility : Document tautomeric states and storage conditions (e.g., inert gas, low temperature) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
